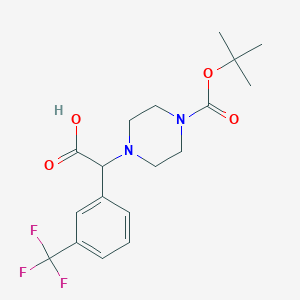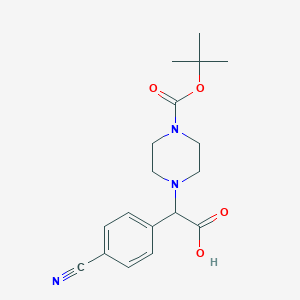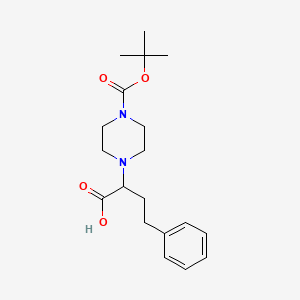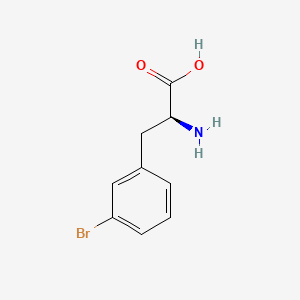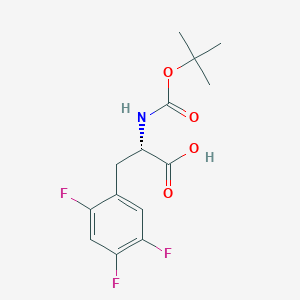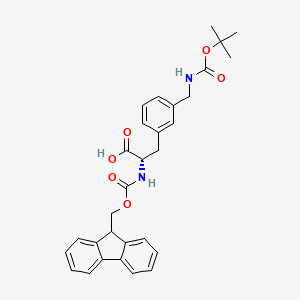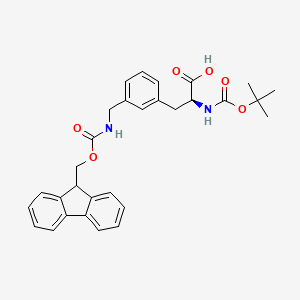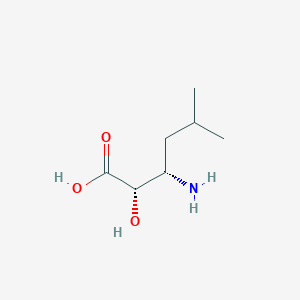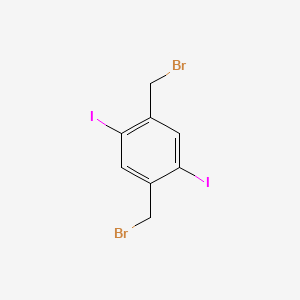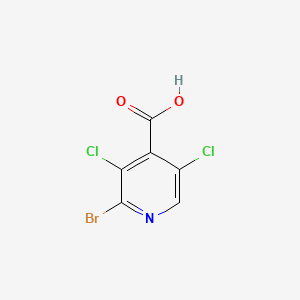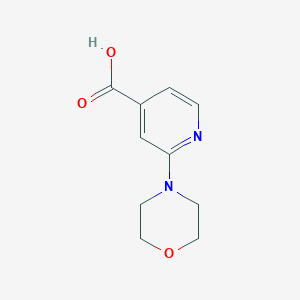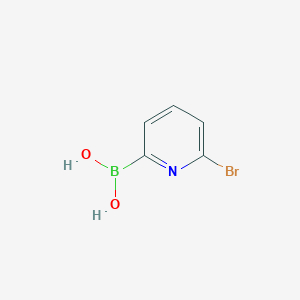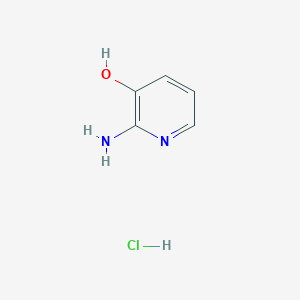![molecular formula C13H8N2O2 B1272096 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile CAS No. 328547-41-7](/img/structure/B1272096.png)
4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile" is a chemical entity that has not been directly synthesized or characterized in the provided papers. However, related compounds with similar structural motifs have been synthesized and studied. For instance, compounds with a central pyridine ring and benzonitrile functionalities have been reported, as seen in the synthesis of a molecule with oxymethylbenzonitrile arms attached to a pyridine ring . This suggests that the compound of interest may share some chemical and physical properties with the molecules described in the papers.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions with various starting materials. For example, the reaction of 3,3'-Benzene-1,4-diylbis(1-phenylprop-2-en-1-one) with 2-cyanoethanethio-amide afforded a compound with a dihydropyridine core . Similarly, a one-pot, four-component reaction involving pyridine, chloroacetonitrile, malononitrile, and aromatic aldehyde was used to produce pyrido[1,2-a]benzimidazole derivatives . These methods indicate that the synthesis of "4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile" could potentially be achieved through similar multi-component reactions or by functionalizing existing pyridine derivatives.
Molecular Structure Analysis
The molecular structure of compounds related to "4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile" has been elucidated using various spectroscopic techniques. For instance, the structure of a dibenzonitrile derivative was determined by X-ray crystallography, revealing dihedral angles between the pyridine and benzene rings and weak C—H⋯π interactions in the crystal . These findings provide insight into the potential molecular geometry and intermolecular interactions of "4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile".
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through their reactions with active-hydrogen containing compounds, leading to the synthesis of various heterocyclic derivatives . Additionally, the antihypertensive activity of related compounds was studied, showing that certain structural modifications can lead to significant changes in biological activity . These studies suggest that "4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile" may also undergo diverse chemical reactions, potentially leading to new compounds with biological relevance.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile" are not directly reported, related compounds exhibit properties that can be inferred. For example, the solubility, melting points, and stability of heterocyclic compounds can be influenced by their substituents and functional groups . The antihypertensive activity of some derivatives indicates that the introduction of electron-withdrawing groups, such as a nitrile, can affect the biological properties of these molecules . Therefore, "4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile" is likely to have distinct physical and chemical properties that could be explored further in the context of its potential applications.
Aplicaciones Científicas De Investigación
Photophysical Properties and ICT Effects
The compound 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile has been studied for its thermal, electrochemical, optical, and intramolecular charge transfer (ICT) properties. It's part of a class of carbazole-based D-π-A molecules, where it acts as an electron acceptor unit. Its ICT behavior has been compared with related structures, providing insights into its potential applications in tuning chemical structures to achieve targeted properties (Altinolcek et al., 2021).
Synthesis of 1-aryl-1, 6-naphthyridinone Derivatives
Another research application involves the synthesis of new 1-aryl-6-[2-(dimethylamino)vinyl]4-oxo-1,4-dihydropyrimidine-5-carbonitriles and 4-arylamino-2-oxo-1,2-dihydropyridine-3-carbonitriles. These compounds contain electron-withdrawing substituents in the benzene ring and demonstrate the potential for creating novel naphthyridinone derivatives (Medvedeva et al., 2009).
Fluorescent Emitters in Organic Light-Emitting Devices (OLEDs)
The derivative is part of the pyridinecarbonitrile group, known as an acceptor unit in fluorescent materials. Recent developments have incorporated this structure into thermally activated delayed fluorescent (TADF) emitters, crucial for creating efficient sky blue-to-green OLEDs with low drive voltage (Masuda et al., 2019).
Synthesis of Novel Pyridine and Fused Pyridine Derivatives
This compound has been used in synthesizing various pyridine and fused pyridine derivatives. These derivatives show promise in diverse applications, including potential biological activities (Al-Issa, 2012).
Safety And Hazards
Propiedades
IUPAC Name |
4-(5-formylpyridin-2-yl)oxybenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-7-10-1-4-12(5-2-10)17-13-6-3-11(9-16)8-15-13/h1-6,8-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJFLLNUQBDTIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377328 |
Source


|
| Record name | 4-[(5-formyl-2-pyridinyl)oxy]benzenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile | |
CAS RN |
328547-41-7 |
Source


|
| Record name | 4-[(5-formyl-2-pyridinyl)oxy]benzenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

